molecular formula C11H10N4OS B2433320 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 1428379-70-7

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B2433320
CAS No.: 1428379-70-7
M. Wt: 246.29
InChI Key: HYPAFBFCHBXPEG-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity :

    • Compounds related to 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile have shown promising antimicrobial activity. Gadegoni and Manda (2013) synthesized a series of compounds, including triazoles, and found them effective against Gram-positive and Gram-negative bacteria, also displaying anti-inflammatory activity (Gadegoni & Manda, 2013).
    • Another study by Ünver et al. (2008) reported the synthesis of novel di-triazoles showing good antifungal activity against yeast fungi and antimicrobial activity against specific bacteria (Ünver et al., 2008).
    • Additionally, Pitucha et al. (2010) synthesized triazol-5-one derivatives that demonstrated activity against several bacterial species, including S. pyogenes, P. aeruginosa, and S. aureus (Pitucha et al., 2010).
  • Antifungal Agents :

    • Research by Ünver et al. (2010) identified novel triazol compounds containing a thiophen ring with significant antifungal properties (Ünver et al., 2010).
  • Potential in Drug Synthesis :

    • A study by Safonov, Panasenko, and Knysh (2017) discussed the synthesis of salts from 2-(4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio acetic acids, highlighting the potential of these compounds in the creation of new drugs (Safonov, Panasenko, & Knysh, 2017).
  • Antioxidant Properties :

    • Another relevant study by Ünver et al. (2014) synthesized compounds related to triazole and thiophene, which exhibited notable antioxidant and antimicrobial activities (Ünver et al., 2014).
  • Structural and Spectroscopic Studies :

    • Research conducted by Şahin et al. (2014) focused on structural and spectroscopic studies of related compounds, providing insights into their chemical properties (Şahin et al., 2014).
  • Synthesis of Bioactive Compounds :

    • El‐Mekabaty (2015) conducted research on the synthesis of novel heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, which included triazole derivatives with potential antioxidant activity (El‐Mekabaty, 2015).
  • Cytotoxicity Studies :

    • A study by Samir, Abouzied, and Hamed (2016) on novel thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile revealed cytotoxic effects against various cancer cell lines (Samir, Abouzied, & Hamed, 2016).
  • Luminescent Lanthanide Ion Complexes :

    • Research by de Bettencourt-Dias, Viswanathan, and Rollett (2007) explored thiophene-derivatized pybox and its luminescent lanthanide ion complexes, indicating potential applications in luminescent materials (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-5-6-14-11(16)15(8-3-4-8)10(13-14)9-2-1-7-17-9/h1-2,7-8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPAFBFCHBXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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